molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]

Hydrocortisone-[1,2,6,7-3H(N)]

Cat. No.: B13801355
M. Wt: 378.5 g/mol
InChI Key: JYGXADMDTFJGBT-JTUIIUSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocortisone-[1,2,6,7-3H(N)] involves the incorporation of tritium into the hydrocortisone molecule. This is typically achieved through catalytic hydrogenation using tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions on the hydrocortisone molecule .

Industrial Production Methods

Industrial production of hydrocortisone-[1,2,6,7-3H(N)] follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified to achieve high radiochemical purity, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone-[1,2,6,7-3H(N)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone-[1,2,6,7-3H(N)] can yield prednisolone, while reduction can produce tetrahydrocortisone .

Scientific Research Applications

Hydrocortisone-[1,2,6,7-3H(N)] is widely used in scientific research due to its radiolabeled nature. Some key applications include:

    Chemistry: Used to study the metabolic pathways of steroids and the mechanisms of steroid synthesis.

    Biology: Employed in receptor binding studies to understand the interaction of hydrocortisone with glucocorticoid receptors.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.

    Industry: Applied in the development of new steroid-based drugs and in quality control processes .

Mechanism of Action

Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Hydrocortisone-[1,2,6,7-3H(N)] is unique due to its radiolabeled nature, which allows for precise tracking and study in various research applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.

Properties

Molecular Formula

C21H30O5

Molecular Weight

378.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2

InChI Key

JYGXADMDTFJGBT-JTUIIUSKSA-N

Isomeric SMILES

[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.